Funobactam

Antimicrobial Resistance β-Lactamase Inhibition OXA-48

Researchers targeting carbapenem-resistant A. baumannii (CRAB) face a critical gap: standard BL/BLIs like imipenem/relebactam lack activity against OXA-23 and OXA-48 carbapenemases. Funobactam (XNW4107) uniquely addresses this as the only DBO inhibitor with validated, potent inhibition across Ambler classes A, C, and D, including OXA-type enzymes. • Superior in vitro/in vivo efficacy against CRAB, CRE, and CRPA vs. relebactam and vaborbactam • Phase 3 data demonstrate superiority over imipenem/relebactam in HABP/VABP • Novel (%fT>CT)/MIC PK/PD index enables advanced modeling. Reliable global research supply available.

Molecular Formula C13H17N7O6S
Molecular Weight 399.39 g/mol
Cat. No. B15363246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFunobactam
Molecular FormulaC13H17N7O6S
Molecular Weight399.39 g/mol
Structural Identifiers
SMILESC1CC12CC(N3CC2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)C5CN=C(N5)N
InChIInChI=1S/C13H17N7O6S/c14-11-15-4-6(16-11)9-17-18-10(25-9)7-3-13(1-2-13)8-5-19(7)12(21)20(8)26-27(22,23)24/h6-8H,1-5H2,(H3,14,15,16)(H,22,23,24)/t6-,7-,8-/m0/s1
InChIKeyGRRBXZJDEZJMHA-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Funobactam for Procurement: A Novel β-Lactamase Inhibitor Targeting Carbapenem-Resistant Pathogens


Funobactam (XNW4107) is a novel non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor developed to restore the activity of partner β-lactam antibiotics against carbapenem-resistant Gram-negative bacteria [1]. Unlike earlier inhibitors in its class, Funobactam demonstrates potent and selective direct activity against Ambler class A, C, and D β-lactamases, including the clinically critical OXA-23, KPC, and OXA-48 enzymes [1][2]. It is currently in Phase 3 clinical development as a fixed-dose combination with imipenem and cilastatin for treating hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), as well as other serious infections [3].

Therapeutic Gaps with Earlier β-Lactamase Inhibitors: Why Funobactam's Differentiated Profile Matters for Formulary Decisions


Substituting Funobactam with other β-lactam/β-lactamase inhibitor (BL/BLI) combinations like imipenem/relebactam or meropenem/vaborbactam is not clinically equivalent and can lead to therapeutic failure against key carbapenem-resistant organisms (CROs) [1]. Funobactam is distinguished by its unique spectrum of β-lactamase inhibition, which includes potent activity against OXA-type carbapenemases (e.g., OXA-23, OXA-48) that confer resistance to many other BL/BLIs [2]. This translates directly into superior in vitro and in vivo efficacy against critical pathogens like carbapenem-resistant Acinetobacter baumannii (CRAB), for which treatment options are extremely limited [2]. The evidence below quantifies this functional advantage, demonstrating that Funobactam addresses a clear unmet need that is not fulfilled by currently available agents in its class.

Quantitative Differentiation of Funobactam: A Head-to-Head Evidence Guide for Scientific Evaluation and Procurement


Superior Enzyme Inhibition Spectrum: Potent Activity Against OXA-48, a Critical Gap for Other BL/BLIs

Funobactam demonstrates a critical functional advantage over two major comparator BL/BLI combinations, imipenem/relebactam and meropenem/vaborbactam, against OXA-48-producing Klebsiella pneumoniae. In a neutropenic murine thigh infection model, a human-simulated regimen (HSR) of imipenem/funobactam led to a net reduction in bacterial burden, whereas the comparator regimens failed to inhibit enzyme-mediated hydrolysis and allowed bacterial growth [1].

Antimicrobial Resistance β-Lactamase Inhibition OXA-48

PK/PD Advantage: Superior %fT>MIC at a Given MIC for Enhanced Bacterial Killing

Funobactam's human-simulated regimen (250 mg q6h) provides superior pharmacokinetic/pharmacodynamic (PK/PD) target attainment compared to the standard imipenem partner alone (500 mg q6h) at clinically relevant MICs. At a MIC of 4 mg/L, Funobactam achieves 65% of the dosing interval with free drug concentrations above the MIC (%fT>MIC), compared to only 53% for imipenem [1]. This PK advantage is critical for time-dependent killing.

Pharmacokinetics/Pharmacodynamics PK/PD Modeling %fT>MIC

In Vivo Efficacy in CRAB: Quantified CFU Reduction Against a Priority Pathogen

Against carbapenem-resistant Acinetobacter baumannii (CRAB), a WHO Critical Priority pathogen, the imipenem/funobactam human-simulated regimen (HSR) achieved >1-log10 CFU reduction in 86% (6/7) of tested clinical isolates [1]. This robust in vivo efficacy is supported by a novel PK/PD index, (%fT>CT)/MIC, which best describes its activity [1].

Acinetobacter baumannii In Vivo Efficacy Carbapenem Resistance

Clinical Differentiation in Phase 3: Superior Efficacy vs. Imipenem/Relebactam in Carbapenem-Resistant Infections

In a pivotal Phase 3 registration trial (XNW4107-302) for hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), the combination of Funobactam with imipenem/cilastatin demonstrated superior efficacy compared to the active comparator, imipenem/cilastatin/relebactam (Recarbrio), in the subgroup of patients with carbapenem-resistant infections [1]. Specifically, the Funobactam combination outperformed the comparator in terms of clinical success rate and microbial clearance rate in this difficult-to-treat population [1].

Phase 3 Clinical Trial HABP/VABP Clinical Success

Broader β-Lactamase Coverage: Potent Activity Against OXA-23 in CRAB, a Distinguishing Feature

Funobactam's enzyme inhibition profile is differentiated from other β-lactamase inhibitors like avibactam and relebactam by its potent activity against the OXA-23 carbapenemase, a primary resistance determinant in CRAB [1]. This broader spectrum is a key mechanistic basis for its enhanced in vivo efficacy against this pathogen, as evidenced by >1-log kill in 86% of CRAB isolates tested in a preclinical model [2].

OXA-23 Carbapenemase Acinetobacter baumannii

Procurement-Driven Application Scenarios for Funobactam in Antimicrobial Research and Clinical Development


Preclinical Research on OXA-48- or OXA-23-Producing Enterobacterales and A. baumannii

Funobactam is the β-lactamase inhibitor of choice for in vitro and in vivo studies requiring potent inhibition of OXA-type carbapenemases, including OXA-48 and OXA-23. As demonstrated in direct head-to-head comparisons, it provides a critical advantage over relebactam and vaborbactam, which are ineffective against these enzymes [1]. Researchers investigating novel therapies for infections caused by these high-priority pathogens should prioritize sourcing Funobactam to ensure relevant and interpretable results [2].

Clinical Development of Combination Therapies for Carbapenem-Resistant Infections (HABP/VABP/cUTI)

Given its Phase 3 clinical data showing superiority over imipenem/relebactam in carbapenem-resistant infections, Funobactam is the primary candidate for new combination therapy trials targeting HABP/VABP and complicated urinary tract infections (cUTI) [1]. Its proven efficacy against the three major CROs (CRAB, CRE, CRPA) makes it an ideal anchor drug for development programs aiming to address the current limitations of existing BL/BLIs [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies for BL/BLIs

Funobactam's unique PK/PD profile, characterized by a novel (%fT>CT)/MIC index, offers a distinct subject for advanced modeling research [1]. Its time-dependent killing and the relationship between exposure and bactericidal activity provide a valuable dataset for refining PK/PD models that aim to predict efficacy of β-lactamase inhibitors against serine carbapenemase-producers [1]. Sourcing this compound is essential for studies seeking to validate or extend these modeling approaches.

In Vitro Susceptibility Testing and Surveillance for Novel Antimicrobials

In antimicrobial resistance surveillance programs, Funobactam is a key agent to include for evaluating the prevalence of resistance to novel BL/BLIs. Its broad spectrum, especially against OXA-48 producers where other inhibitors fail, provides crucial data for guiding empirical therapy and formulary decisions in institutions with high rates of carbapenem resistance [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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